molecular formula C17H19NO4S2 B2774558 N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1287846-93-8

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2774558
CAS No.: 1287846-93-8
M. Wt: 365.46
InChI Key: QSIIUKOZZLDWKZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.46. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,18(14-2-3-14)11-13-6-9-23-12-13)15-4-5-16-17(10-15)22-8-1-7-21-16/h4-6,9-10,12,14H,1-3,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIIUKOZZLDWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N(CC3=CSC=C3)C4CC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features several functional groups, including:

  • Cyclopropyl group
  • Thiophen-3-ylmethyl group
  • Dioxepine core
  • Sulfonamide moiety

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the Cyclopropyl Group : Cyclopropanation reactions are employed to introduce the cyclopropyl moiety.
  • Thiophen-3-ylmethyl Group Introduction : This is achieved through alkylation reactions with thiophene derivatives.
  • Dioxepine Formation : The dioxepine structure is constructed through cyclization reactions involving appropriate precursors.

Inhibition Studies

Research indicates that sulfonamide derivatives exhibit significant biological activity, particularly in enzyme inhibition. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase (CA) isoforms:

  • The IC50 values for related compounds against hCA II and hCA IX ranged from 29.0 nM to 1403.1 nM, indicating potent inhibitory effects on tumor-associated isoforms .
CompoundTarget IsoformIC50 (nM)
14ahCA II80.3
14bhCA IX29.0

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Lipophilicity Enhancement : The presence of the cyclopropyl and thiophene groups likely increases the compound's lipophilicity, facilitating cellular uptake and target interaction .

Case Study: Antitumor Activity

A recent study evaluated the antitumor potential of similar sulfonamide derivatives in vitro, demonstrating their ability to raise the pH of the tumor microenvironment. This effect is crucial as it can enhance the efficacy of concurrent therapies .

Neuroprotective Effects

In another study focusing on related compounds, it was found that certain derivatives significantly reduced neuronal hyperexcitability in rat hippocampal slices, suggesting potential applications in neurological disorders .

4. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications. Ongoing studies are necessary to fully elucidate its mechanisms and optimize its efficacy in clinical settings.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane (δ 0.5–1.5 ppm), thiophene (δ 6.5–7.5 ppm), and sulfonamide (-SO₂NH-) groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns aligned with expected structure .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • IR spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and aromatic C-H vibrations .

How can researchers resolve contradictions in biological activity data across different assay conditions for this compound?

Q. Advanced

  • Meta-analysis : Systematically compare assay protocols (e.g., cell lines, incubation times) to identify variables causing discrepancies .
  • Dose-response curves : Use standardized IC₅₀/EC₅₀ measurements across multiple replicates to assess reproducibility .
  • Control experiments : Include reference inhibitors (e.g., known enzyme inhibitors) to validate assay sensitivity .
    Example: Antiparasitic activity variations in similar sulfonamides were traced to differences in membrane permeability assays, resolved by normalizing data to positive controls .

How do the cyclopropyl and thiophene groups influence the compound’s reactivity and bioactivity?

Q. Basic

  • Cyclopropyl : Enhances metabolic stability by resisting cytochrome P450 oxidation, improving pharmacokinetics .
  • Thiophene : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), enhancing binding affinity .
  • Synergistic effects : The electron-withdrawing sulfonamide and electron-rich thiophene modulate solubility (logP ~2.5–3.5) and bioavailability .

What experimental design approaches minimize variability in enzyme inhibition studies for this compound?

Q. Advanced

  • Factorial design : Screen variables (e.g., enzyme concentration, pH) to identify dominant factors affecting inhibition .
  • Kinetic assays : Use stopped-flow or fluorescence polarization to measure real-time binding constants (Kd), reducing endpoint variability .
  • Blinded studies : Implement double-blinding for IC₅₀ determinations to eliminate observer bias .
    Example: A 2³ factorial design reduced assay variability by 40% in analogous benzoxazepine sulfonamide studies .

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